molecular formula C26H23FN6O2 B15196603 N(1),N(3)-Bis(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)-4-fluoroisophthalamide CAS No. 21696-07-1

N(1),N(3)-Bis(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)-4-fluoroisophthalamide

Cat. No.: B15196603
CAS No.: 21696-07-1
M. Wt: 470.5 g/mol
InChI Key: ZTUUVOBYUUDIRR-UHFFFAOYSA-N
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Description

N(1),N(3)-Bis(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)-4-fluoroisophthalamide is a complex organic compound featuring imidazole rings and a fluorinated isophthalamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N(1),N(3)-Bis(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)-4-fluoroisophthalamide typically involves the formation of imidazole rings followed by their attachment to a fluorinated isophthalamide core. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole rings . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.

Industrial Production Methods

Industrial production of this compound would likely involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and reproducibility of the process.

Chemical Reactions Analysis

Types of Reactions

N(1),N(3)-Bis(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)-4-fluoroisophthalamide can undergo various chemical reactions, including:

    Oxidation: The imidazole rings can be oxidized under specific conditions.

    Reduction: Reduction reactions can modify the imidazole rings or the fluorinated core.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the imidazole rings or the fluorinated positions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions could introduce new functional groups at the imidazole or fluorinated positions.

Scientific Research Applications

N(1),N(3)-Bis(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)-4-fluoroisophthalamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N(1),N(3)-Bis(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)-4-fluoroisophthalamide involves its interaction with molecular targets such as enzymes or receptors. The imidazole rings can coordinate with metal ions or participate in hydrogen bonding, influencing the activity of the target molecules. The fluorinated core may enhance the compound’s stability and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    Imidazole derivatives: Compounds like 4,5-diphenyl-1H-imidazole share structural similarities and are used in similar applications.

    Fluorinated isophthalamides: These compounds have comparable core structures but may differ in their functional groups and overall reactivity.

Uniqueness

N(1),N(3)-Bis(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)-4-fluoroisophthalamide is unique due to the combination of imidazole rings and a fluorinated isophthalamide core, which imparts distinct chemical and physical properties. This combination enhances its potential for diverse applications in scientific research and industry.

Properties

CAS No.

21696-07-1

Molecular Formula

C26H23FN6O2

Molecular Weight

470.5 g/mol

IUPAC Name

1-N,3-N-bis[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-4-fluorobenzene-1,3-dicarboxamide

InChI

InChI=1S/C26H23FN6O2/c27-22-10-5-18(25(34)32-19-6-1-16(2-7-19)23-28-11-12-29-23)15-21(22)26(35)33-20-8-3-17(4-9-20)24-30-13-14-31-24/h1-10,15H,11-14H2,(H,28,29)(H,30,31)(H,32,34)(H,33,35)

InChI Key

ZTUUVOBYUUDIRR-UHFFFAOYSA-N

Canonical SMILES

C1CN=C(N1)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)F)C(=O)NC4=CC=C(C=C4)C5=NCCN5

Origin of Product

United States

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